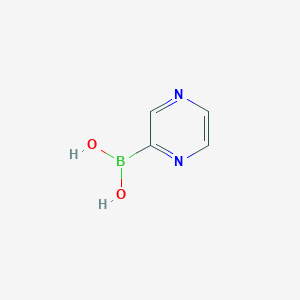

Pyrazin-2-ylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrazin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMQALGFPKMFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593313 | |

| Record name | Pyrazin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762263-64-9 | |

| Record name | Pyrazin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 762263-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrazin-2-ylboronic Acid: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Abstract

Pyrazin-2-ylboronic acid has emerged as a pivotal building block in modern organic chemistry and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an indispensable tool for the synthesis of complex molecules, particularly in the realm of pharmaceuticals. This technical guide provides an in-depth analysis of this compound, encompassing its fundamental properties, synthesis, and key applications. We will delve into the mechanistic underpinnings of its utility in Suzuki-Miyaura cross-coupling reactions and explore its growing significance in the landscape of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile reagent.

Core Properties and Identifiers

This compound is a stable, solid compound that serves as a key intermediate in organic synthesis. Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 762263-64-9 | [1] |

| Molecular Formula | C₄H₅BN₂O₂ | [2] |

| Molecular Weight | 123.91 g/mol | [1][3] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [1] |

| SMILES | B(C1=NC=CN=C1)(O)O | [1][3] |

| InChI Key | CUMQALGFPKMFQO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methodologies. One common approach involves the reaction of a pyrazine derivative with a boron source. For instance, pyrazine can react with borane, or alternatively, aniline can be reacted with borohydride to produce the target compound. These synthetic routes offer a convenient pathway for producing diaryl compounds and other complex molecules. The synthesis of pyrazine derivatives, in general, has been a subject of extensive research, with various methods developed for creating both symmetrical and unsymmetrical pyrazine structures.[4]

Pivotal Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. The pyrazine moiety, being an electron-deficient system, can influence the reactivity of the boronic acid and the properties of the resulting coupled product.

The general mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The boronic acid must first be activated by a base to facilitate the transmetalation step.[5]

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction using an aryl halide and a boronic acid, such as this compound. Researchers should optimize conditions for their specific substrates.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol).[6]

-

Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.[6]

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (typically ranging from 60 to 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[6]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an appropriate organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.

The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency and yield, especially when dealing with heteroaromatic substrates like pyrazines.[6]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7] Its inclusion in a molecule can modulate pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are also gaining prominence as pharmacophores, with several boronic acid-containing drugs, such as bortezomib (Velcade), having received FDA approval.[8]

The combination of the pyrazine moiety and the boronic acid functional group in this compound makes it a valuable starting material for the synthesis of novel drug candidates. For example, pyrimidine molecules containing boronic acid have been investigated as inhibitors of Valosin Containing Protein (VCP/p97), a target in cancer therapy.[9] The pyrazine scaffold has been incorporated into molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[10]

Figure 2: Workflow illustrating the use of this compound in a drug discovery program.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of this compound are crucial for ensuring laboratory safety.

-

Hazard Identification: this compound is harmful if swallowed and causes serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[11]

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a fume hood.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value chemical entity with significant applications in both academic and industrial research. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. Furthermore, its relevance in medicinal chemistry continues to grow as researchers explore the incorporation of the pyrazine nucleus and boronic acid functionality into novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to utilize this powerful synthetic tool.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

ScienceDirect. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. Pyrazine synthesis [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. Pyrazin-2-yl-boronic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Pyrazin-2-ylboronic Acid: Properties, Reactivity, and Applications

Introduction

Pyrazin-2-ylboronic acid (CAS: 762263-64-9) is a heterocyclic boronic acid that has emerged as a vital building block in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. The pyrazine motif is a common scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of the boronic acid functional group allows for its versatile incorporation into more complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its characteristic reactivity, field-proven protocols for its use, and critical insights into its stability and handling. The content herein is curated for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic endeavors.

Molecular Structure and Identifiers

This compound consists of a pyrazine ring substituted at the 2-position with a boronic acid [-B(OH)₂] group. This structure imparts a unique combination of electronic properties and reactivity.

Caption: Molecular Structure of this compound.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 762263-64-9 | [2][4] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₄H₅BN₂O₂ | [2] |

| Molecular Weight | 123.91 g/mol | [2] |

| SMILES | B(C1=NC=CN=C1)(O)O | [2] |

| InChIKey | CUMQALGFPKMFQO-UHFFFAOYSA-N | [2][4] |

| Synonyms | 2-Pyrazinylboronic acid, (pyrazin-2-yl)boronic acid |[2][3] |

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties is paramount for appropriate storage, handling, and application in reactions.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white solid | [4] |

| Purity | Commercially available as ≥95% | [4] |

| Boiling Point | 329.2 ± 45.0 °C at 760 mmHg (Predicted) | [5] |

| Melting Point | Not well-defined; may decompose upon heating. | [5] |

| Solubility | Expected to be soluble in polar solvents like water, DMSO, ethanol, and ethers; poorly soluble in non-polar solvents like hexanes. | [6][7] |

| Storage | Store under inert atmosphere, sealed in a dry container, and refrigerated at -20°C for long-term stability. |[4] |

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is characteristic of the substituted pyrazine ring. Three distinct signals are expected in the aromatic region (typically δ 8.5-9.5 ppm), corresponding to the three protons on the pyrazine ring. The chemical shifts are significantly downfield due to the electron-withdrawing nature of the two nitrogen atoms. The two hydroxyl protons of the boronic acid group typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and water content.

-

¹³C NMR: Four signals are expected for the carbon atoms of the pyrazine ring. The carbon atom attached to the boron (C2) will show a characteristic broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

-

Mass Spectrometry: The molecular ion peak [M]+ corresponding to the molecular weight (123.91) would be observed, along with characteristic fragmentation patterns of the pyrazine ring.

Chemical Reactivity and Stability

The utility of this compound is defined by the reactivity of its boronic acid moiety. However, its stability, a common challenge for heteroaryl boronic acids, must be carefully managed.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of this compound is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a carbon-carbon bond between the pyrazine ring and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

Mechanism Rationale: The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers the pyrazinyl group to the Pd(II) center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.

-

Reductive Elimination: The two organic fragments (the pyrazinyl group and the aryl/vinyl group) on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized procedure and must be optimized for specific substrates.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

-

-

Solvent and Base Addition: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

-

Causality: The base activates the boronic acid for transmetalation. The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the hydrolysis of any boroxine anhydride back to the active boronic acid. Degassing removes dissolved oxygen.

-

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step.

-

-

Workup: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Stability Considerations and Best Practices

This compound, as a 2-heterocyclic boronic acid, is susceptible to degradation, which can impact reaction reproducibility and yield.[8]

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It can be accelerated by heat, base, or the palladium catalyst itself.[8]

-

Dehydration/Trimerization: Boronic acids can undergo intermolecular dehydration to form a stable, cyclic trimer known as a boroxine. While this process is often reversible in the presence of water during the reaction setup, it complicates accurate massing of the reagent.[9]

Expert Recommendations:

-

Storage: Always store the reagent under an inert atmosphere, tightly sealed, and refrigerated (-20°C).

-

Handling: Weigh the boronic acid quickly and minimize its exposure to atmospheric moisture and air.

-

Stable Surrogates: For challenging couplings or to improve shelf-life and handling, consider using air-stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) adducts.[9][10] These complexes protect the boronic acid and slowly release the active reagent under the reaction conditions.[10][11]

Applications in Drug Discovery and Materials Science

The pyrazine core is a privileged scaffold in medicinal chemistry. The ability to easily install this moiety via Suzuki coupling makes this compound a valuable tool for generating compound libraries for drug discovery programs. Pyrazine-containing molecules have demonstrated a wide range of biological activities.[11] Furthermore, the electron-deficient nature of the pyrazine ring makes it an interesting component for creating novel π-conjugated polymers for use in organic electronics and photovoltaic devices.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Data sourced from aggregated GHS information.[2][4]Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

-

National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

-

American Elements. This compound | CAS 762263-64-9. [Link]

-

ACS Publications. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

National Institutes of Health (NIH). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

National Institutes of Health (NIH). This compound | C4H5BN2O2 | CID 18381546 - PubChem. [Link]

-

Solubility of Things. Pyrazine-2-carboxylic acid. [Link]

-

Semantic Scholar. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H5BN2O2 | CID 18381546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 762263-64-9 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Pyrazin-2-ylboronic acid 1H NMR and 13C NMR spectral data interpretation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of Pyrazin-2-ylboronic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, valued for its role in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[1][2][3] Accurate structural elucidation and purity assessment are critical for its effective use in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unambiguous structural information. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and practical field expertise. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization.

The Molecular Architecture: An NMR Perspective

The NMR spectrum of a molecule is a direct reflection of its electronic and structural environment. For this compound, two key features dictate the spectral output: the electron-deficient pyrazine ring and the electrophilic boronic acid moiety.

-

Pyrazine Ring: The two nitrogen atoms at positions 1 and 4 are strongly electron-withdrawing. This effect significantly deshields the adjacent protons and carbons, shifting their resonance signals to a higher frequency (downfield) in the NMR spectrum.[4]

-

Boronic Acid Group (-B(OH)₂): This group influences the local electronic environment of the carbon it is attached to (C2). The boron atom is electrophilic, and its interaction with the aromatic system can be complex. Furthermore, the hydroxyl protons introduce the possibility of hydrogen bonding and chemical exchange, which has distinct spectral consequences.[5]

Below is the structure of this compound with standardized numbering for spectral assignment.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. [4]

| Parameter | ¹H NMR | ¹³C NMR |

|---|---|---|

| Pulse Program | zg30 (Standard 30° pulse) | zgpg30 (Proton-decoupled 30° pulse) |

| Spectral Width | ~16 ppm (centered at ~7 ppm) | ~220 ppm (centered at ~110 ppm) |

| Acquisition Time | 2–4 seconds | 1–2 seconds |

| Relaxation Delay | 2 seconds | 2–5 seconds |

| Number of Scans | 16–64 | 1024–4096 |

| Temperature | 298 K | 298 K |

The Role of Advanced NMR Techniques

While 1D NMR is often sufficient for identity confirmation, complex cases or the need for absolute certainty in drug development demand advanced methods.

-

¹¹B NMR: This technique directly probes the boron nucleus. For this compound, a broad signal between δ 25-30 ppm is expected, confirming the trigonal planar (sp²) hybridization of the boron atom. [6][7][8]This is a powerful quality control check.

-

2D COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It would show a clear cross-peak between H5 and H6, confirming their ortho relationship.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would provide unambiguous assignments for the C3-H3, C5-H5, and C6-H6 pairs.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A systematic interpretation, beginning with an understanding of the electronic effects of the pyrazine ring and the boronic acid group, allows for a confident assignment of all signals. Key diagnostic features include the downfield aromatic protons with characteristic coupling patterns and the variable, exchangeable signal of the boronic acid hydroxyl groups. For professionals in drug development and chemical synthesis, mastering this interpretation and employing robust experimental protocols are essential for ensuring the quality, identity, and purity of this critical reagent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18381546, this compound. PubChem. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. [Link]

-

American Elements (n.d.). This compound. American Elements. [Link]

-

PRONAY, K. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Wolfe, K. C., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

Pronay, K. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

ResearchGate (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... ResearchGate. [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

-

Reddit (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ResearchGate. [Link]

-

Widdifield, C. M., et al. (2010). A solid-state (11)b NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters. PubMed. [Link]

-

Usman, U., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PubMed Central. [Link]

-

SpectraBase (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Liu, Y. C., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

-

Reddit (2014). Effect of boron groups on 13 C NMR chemical shift. Reddit. [Link]

-

University of Puget Sound (n.d.). NMR Chemical Shifts. [Link]

-

ResearchGate (n.d.). (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric.... ResearchGate. [Link]

-

SpectraBase (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Berger, S., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. [Link]

-

Friebolin, H. (2010). 5 Combination of 1H and 13C NMR Spectroscopy. One- and Two-Dimensional NMR Spectroscopy. [Link]

-

Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. A solid-state (11)b NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Convergence of Pyrazine and Boronic Acid in Modern Drug Discovery

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Novel Pyrazin-2-ylboronic Acid Derivatives

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to compounds with remarkable therapeutic potential. Pyrazine derivatives, a class of N-heterocycles, are integral to numerous natural products and approved drugs, prized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] Simultaneously, organoboron compounds, particularly boronic acids, have become indispensable building blocks in organic synthesis and have given rise to blockbuster drugs like the proteasome inhibitor Bortezomib.[5] The novel class of this compound derivatives represents a promising frontier in drug discovery, merging the biological relevance of the pyrazine core with the unique chemical reactivity of the boronic acid moiety.

Mass spectrometry (MS) is the cornerstone analytical technique for the structural elucidation, purity assessment, and quantification of these novel entities. However, the unique chemistry of the boronic acid group presents significant analytical challenges that can confound interpretation and compromise data quality.[6][7] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mass spectrometric analysis of this compound derivatives. Moving beyond standard protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of these molecules and generate robust, high-quality data.

Chapter 1: The Core Analytical Challenge: Boroxine Formation

A fundamental understanding of boronic acid chemistry is crucial for successful MS analysis. The boron atom is Lewis acidic and possesses a characteristic isotopic distribution of ¹⁰B (≈20%) and ¹¹B (≈80%), providing a distinctive signature in the mass spectrum.[6] The primary analytical hurdle stems from the high propensity of boronic acids to undergo thermally induced or in-source dehydration. This process does not stop at a simple water loss; three molecules of the boronic acid can cyclize to form a stable, six-membered boroxine ring.[7][8]

This trimerization reaction is the principal source of analytical error and data misinterpretation. Instead of observing a single molecular ion for the analyte, the mass spectrum becomes convoluted with a high-mass signal corresponding to the boroxine trimer, often accompanied by dehydration products, which can obscure the true molecular weight.[6][7]

Chapter 2: Strategic Solutions: Derivatization vs. Direct Analysis

Confronting the challenge of boroxine formation requires a strategic choice at the outset of method development: either suppress the undesirable reaction through optimized direct analysis conditions or circumvent it entirely through chemical derivatization.

Direct Analysis of Underivatized Compounds

With careful optimization, direct analysis, particularly by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), can be highly effective. The key is to employ "soft" ionization conditions that minimize in-source thermal stress and to select an ionization mode that favors the formation of a stable ion, thereby reducing the likelihood of dehydration and trimerization.

Causality Behind the Choice: For many boronic acids, negative-ion ESI is superior for direct analysis. The boronic acid group can readily lose a proton to form a stable boronate anion [M-H]⁻. This pre-formed ion in solution is less susceptible to the neutral dehydration pathway required for boroxine formation.[8][9]

An optimized LC-MS method for direct analysis is often the fastest approach, avoiding extra sample preparation steps.[10][11]

| Parameter | Recommended Starting Condition | Rationale |

| Ionization Mode | ESI Negative | Promotes formation of the stable [M-H]⁻ ion, minimizing dehydration.[8][9] |

| LC Column | Reversed-Phase C18 (e.g., Acquity BEH, Poroshell HPH) | Provides good retention and separation for a wide range of aromatic compounds.[9][10] |

| Mobile Phase A | 0.1% Ammonia in Water or 10 mM Ammonium Acetate | A basic mobile phase helps deprotonate the boronic acid, stabilizing it for negative ion analysis.[9][10] |

| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. |

| Source Temp. | As low as feasible | Minimizes thermal stress that drives dehydration reactions.[8] |

Chemical Derivatization: A Robust Alternative

When direct analysis yields complex spectra or when maximum sensitivity and stability are required (e.g., for trace quantification), chemical derivatization is the most robust strategy. The goal is to react the boronic acid's diol functionality with a suitable reagent to form a stable cyclic boronic ester. This covalent modification effectively "caps" the reactive moiety, preventing both dehydration and trimerization.[6][7]

Causality Behind the Choice: By converting the boronic acid to a boronate ester, the analyte's physicochemical properties are altered. The resulting ester is typically more stable, and for GC-MS analysis, more volatile.[12][13]

Chapter 3: Experimental Protocols & Methodologies

As a Senior Application Scientist, I advocate for protocols that are not just procedural but also self-validating. The following methodologies incorporate best practices for robust analysis.

Protocol 1: Derivatization with N-methyliminodiacetic acid (MIDA)

MIDA is an excellent choice for creating highly stable boronate esters, particularly for trace-level quantification where analyte stability during sample preparation and analysis is paramount.[14][15]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mg/mL solution of MIDA in DMSO.

-

Analyte Preparation: Dissolve the this compound derivative sample in DMSO to a concentration of approximately 1 mg/mL.

-

Reaction: In a microvial, combine 100 µL of the analyte solution with 115 µL of the MIDA solution (a slight molar excess of MIDA).

-

Heating: Cap the vial tightly and heat at 80-90 °C for 1 hour.[15]

-

Dilution & Analysis: Allow the reaction mixture to cool to room temperature. Dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to an appropriate concentration for LC-MS analysis.

-

Confirmation: Analyze using LC-MS in positive ion mode. The MIDA ester will readily form a protonated molecular ion [M+H]⁺. Confirm the mass shift corresponding to the ester formation.

Protocol 2: High-Sensitivity Quantification via LC-MS/MS (MRM)

For quantifying trace-level impurities or for pharmacokinetic studies, a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity and selectivity.[16][17] This protocol assumes direct analysis of an underivatized analyte but can be adapted for a derivatized one.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of the this compound derivative at 1 mg/mL in a suitable solvent (e.g., methanol). Prepare a dilution series to create a calibration curve (e.g., 0.05 ng/mL to 50 ng/mL) in the initial mobile phase.

-

Instrument Setup (LC): Use a C18 column with a gradient elution. A typical gradient might be:

-

Time 0-2 min: 5% B

-

Time 2-8 min: Ramp to 95% B

-

Time 8-10 min: Hold at 95% B

-

Time 10.1-12 min: Return to 5% B for equilibration.

-

-

Instrument Setup (MS/MS):

-

Tuning: Infuse a 100 ng/mL solution of the analyte to optimize source parameters (e.g., capillary voltage, source temperature) and fragmentation.

-

Precursor Ion Selection: In negative ion mode, the precursor ion will be [M-H]⁻. Remember to account for the most abundant boron isotope (¹¹B) for the monoisotopic mass.

-

Fragment Ion (Product Ion) Selection: Induce collision-induced dissociation (CID) and identify 2-3 stable, specific fragment ions. A common loss for boronic acids is H₂O. Other fragments will arise from the pyrazine core.

-

MRM Transition Setup: Program the instrument to monitor the transitions from the precursor ion to the selected product ions.

-

-

Data Acquisition: Inject the calibration standards followed by the unknown samples.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

| Analyte (Hypothetical) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 122.9 ([M-H]⁻) | 104.9 ([M-H-H₂O]⁻) | 78.0 ([Pyrazine-CN]⁻) | 15 / 25 |

Chapter 4: Deciphering the Spectra: Fragmentation Analysis

Structural confirmation relies on a logical interpretation of fragmentation patterns obtained from tandem mass spectrometry (MS/MS). For a novel this compound derivative, we can predict several characteristic fragmentation pathways.

Key Identifiers:

-

Boron Isotopic Pattern: The first confirmation is the presence of the ¹⁰B/¹¹B isotopic cluster in a roughly 1:4 intensity ratio in the molecular ion region.[6]

-

Loss of Water: A neutral loss of 18 Da (H₂O) from the molecular ion is a hallmark fragmentation for underivatized boronic acids.

-

Cleavage of the C-B Bond: The bond between the pyrazine ring and the boron atom can cleave, leading to ions corresponding to the pyrazine radical cation or the B(OH)₂ moiety (or fragments thereof).

-

Pyrazine Ring Fragmentation: The aromatic pyrazine ring is relatively stable but can undergo characteristic fragmentations, such as the loss of HCN (27 Da) or cycloreversion, depending on the substituents.[18]

High-resolution mass spectrometry (HRMS) is indispensable for this work. The ability of instruments like Orbitraps or TOFs to provide mass accuracy within <5 ppm allows for the confident determination of elemental compositions for the precursor and fragment ions, solidifying structural assignments.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound derivatives is a nuanced task that demands more than a generic protocol. Success hinges on a foundational understanding of their propensity for boroxine formation and the strategic implementation of either optimized direct analysis techniques or robust derivatization schemes. By leveraging the power of modern LC-MS/MS, particularly with high-resolution capabilities and sensitive MRM quantification, researchers can confidently characterize these promising molecules. The methodologies outlined in this guide provide a comprehensive framework for generating high-quality, unambiguous data, thereby accelerating the journey of these novel compounds from discovery to clinical application. As new derivatives are synthesized, the continued development of innovative analytical strategies, including novel derivatization agents and advanced MS techniques, will be essential to pushing the boundaries of pharmaceutical science.

References

-

Muth, A., & Regnier, D. L. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3469–3477. [Link]

-

Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Muth, A., & Regnier, D. L. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 209-214. [Link]

-

Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]

-

Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

Ghosh, S., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

-

North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

-

Das, R., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(7), 1232-7. [Link]

-

Leaptrot, K. L., et al. (2018). Enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization. Chemical Communications, 54(73), 10302-10305. [Link]

-

B'Hymer, C., & Cheatham, M. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 39(12), 22-27. [Link]

-

Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-200. [Link]

-

Ghosh, S., et al. (2013). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

-

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. [Link]

-

Unknown Authors. (n.d.). Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

-

Zamecnik, J. (1990). Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. Journal of Analytical Toxicology, 14(2), 132-6. [Link]

-

St-Onge, B., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(42), 14667-14674. [Link]

-

North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

-

Li, Y., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2285-2295. [Link]

-

Liang, Z., et al. (2011). MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. [Link]

-

Svadlenak, Z. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]

-

McCarthy, S., & G.G., P. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(11), 1021-1033. [Link]

-

Zhang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Wikipedia contributors. (n.d.). Organoboron chemistry. Wikipedia. [Link]

-

Unknown Author. (n.d.). Ionization Techniques – Part IV. Course Material. [Link]

-

Unknown Author. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Zhang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Al-Salahi, R., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

-

Popławska, M., et al. (2021). MS/MS fragmentation patterns. ResearchGate. [Link]

-

Choi, J., & Antoniewicz, M. R. (2013). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 759-766. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. waters.com [waters.com]

- 17. sciex.com [sciex.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Pyrazin-2-ylboronic Acid from 2-Chloropyrazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing Pyrazin-2-ylboronic acid, a critical building block in modern medicinal chemistry and drug development. The document details the predominant synthetic strategies, with a primary focus on the robust and widely employed lithiation-borylation of 2-chloropyrazine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss crucial aspects of process optimization, safety, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical implementation of this essential synthesis.

Introduction: The Significance of this compound in Drug Discovery

This compound and its derivatives are heterocyclic boronic acids of paramount importance in the pharmaceutical industry. The pyrazine moiety is a common scaffold found in numerous biologically active molecules. The boronic acid functional group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance of a wide range of functional groups has made it an indispensable tool for the construction of complex molecular architectures.

The ability to introduce the pyrazin-2-yl group into a target molecule allows for the fine-tuning of its physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity. Consequently, a reliable and scalable synthesis of this compound is a critical prerequisite for many drug discovery programs.

Synthetic Strategies: Pathways to this compound

Several synthetic routes to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, scale of the reaction, and tolerance to specific functional groups.

The two primary strategies for the synthesis of aryl and heteroaryl boronic acids are:

-

Lithiation-Borylation: This classic and highly effective method involves a halogen-metal exchange to generate a reactive organolithium intermediate, which is subsequently trapped by a borate ester.[1][2] This approach is particularly well-suited for the synthesis of this compound from 2-chloropyrazine.

-

Palladium-Catalyzed Miyaura Borylation: This modern alternative utilizes a palladium catalyst to directly couple a halo-pyrazine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4][5][6] This method offers the advantage of milder reaction conditions and broader functional group compatibility.[5]

While Miyaura borylation is a powerful technique, this guide will focus on the lithiation-borylation of 2-chloropyrazine due to its established reliability and cost-effectiveness for this specific transformation.

The Core Synthesis: Lithiation-Borylation of 2-Chloropyrazine

The synthesis of this compound from 2-chloropyrazine via lithiation-borylation is a two-step process performed in a single pot. The overall transformation is depicted below:

Caption: Overall synthetic transformation.

Mechanistic Insights

Step 1: Lithiation (Halogen-Metal Exchange)

The first step involves the deprotonation of the pyrazine ring at the 2-position, which is facilitated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. However, a more common and efficient approach for this specific substrate is a halogen-metal exchange reaction using a strong organolithium base, such as n-butyllithium (n-BuLi).

At cryogenic temperatures (typically -78 °C), the n-BuLi selectively exchanges with the chlorine atom on the pyrazine ring to form the highly reactive 2-lithiopyrazine intermediate. This low temperature is critical to prevent side reactions, such as nucleophilic attack of the n-BuLi on the pyrazine ring or decomposition of the organolithium intermediate.[1]

Caption: Step-by-step experimental workflow.

Detailed Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add 2-chloropyrazine (5.00 g, 43.65 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 19.2 mL, 48.02 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (10.9 mL, 48.02 mmol) dropwise over 20 minutes, again maintaining the temperature below -70 °C.

-

Stirring: Continue stirring the mixture at -78 °C for an additional 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is approximately 2.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting and Optimization

-

Low Yield:

-

Cause: Incomplete lithiation or side reactions.

-

Solution: Ensure strictly anhydrous conditions and maintain the low reaction temperature. The quality of the n-BuLi is also crucial; titrate if necessary.

-

-

Protodeboronation:

-

Cause: The C-B bond can be cleaved under certain conditions, particularly in the presence of moisture or acid, especially with heteroaryl boronic acids. [7] * Solution: Perform the workup at low temperatures and minimize the exposure of the purified product to acidic or aqueous conditions for extended periods.

-

-

Formation of Borinic Acids:

-

Cause: Reaction of the initially formed boronic ester with another equivalent of the organolithium species can lead to the formation of a borinic acid derivative.

-

Solution: Use a slight excess of the borate ester and ensure slow, controlled addition of the organolithium reagent.

-

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. The characteristic signals for the pyrazine ring protons should be observed.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹¹B NMR: A broad signal is typically observed for the boron atom, with a chemical shift that is characteristic of a boronic acid. [8]* Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass.

-

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretch of the boronic acid and the aromatic C-H and C=N stretches of the pyrazine ring.

Conclusion

The synthesis of this compound from 2-chloropyrazine via a lithiation-borylation sequence is a robust and well-established method. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, and adhering to strict safety protocols, researchers can reliably produce this valuable building block for application in drug discovery and development. The insights and detailed protocol provided in this guide serve as a comprehensive resource for the successful implementation of this important synthetic transformation.

References

- BenchChem. (n.d.). Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide.

-

ResearchGate. (n.d.). Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Butyl Lithium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Environmental Health and Safety, University of Arkansas. (n.d.). Standard Operating Procedure: n-Butyllithium. Retrieved from [Link]

-

Reddit. (n.d.). Pyrimidin-2-ylboronic acid synthesis. Retrieved from [Link]

-

The American Chemical Society Petroleum Research Fund. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Borylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds. Retrieved from [Link]

-

PubMed Central. (n.d.). Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. Retrieved from [Link]

-

ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Iridium-catalyzed C–H borylation of pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Can anyone guide in synthesis of pyrrole boronic acid ester?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Formation and Stability of Pyrazin-2-ylboronic Acid

Abstract

Pyrazin-2-ylboronic acid and its derivatives are indispensable building blocks in modern medicinal chemistry and materials science, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The pyrazine motif is a prevalent scaffold in numerous pharmaceuticals, and its incorporation via C-C bond formation is a critical synthetic step. However, the utility of this compound is often hampered by significant challenges related to its formation and inherent instability. This guide provides a comprehensive technical overview of the mechanistic principles governing the synthesis of this compound, with a strong emphasis on the formation of its more stable ester surrogates. We will dissect the primary degradation pathways—protodeboronation, oxidation, and trimerization—and elucidate the stereoelectronic and environmental factors that dictate stability. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of working with this versatile yet sensitive reagent.

The Strategic Importance and Inherent Challenges of Pyrazinylboronic Acids

The pyrazine ring is a privileged N-heterocycle in drug discovery, valued for its ability to act as a bioisostere, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule. Consequently, efficient methods for its incorporation into complex molecular architectures are of paramount importance. This compound is a premier reagent for this purpose, enabling direct C-C bond formation with aryl and heteroaryl halides.

Despite its synthetic power, the free boronic acid form is notoriously unstable. Like many 2-heterocyclic boronic acids, it is highly susceptible to degradation under common reaction and purification conditions.[3] This instability necessitates a deep understanding of its formation pathways and the chemical principles governing its stability to ensure reproducible and high-yielding synthetic outcomes. The most common and effective strategy involves the synthesis and isolation of a stable precursor, typically the pinacol ester, which is then converted to the active boronic acid immediately before use.[4][5]

Mechanistic Pathways to this compound and Its Precursors

The synthesis of this compound is almost exclusively achieved through its stable boronate ester derivatives, most commonly the pinacol ester, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine. This approach circumvents the stability issues of the free acid.

Palladium-Catalyzed Borylation of Halopyrazines

The most prevalent and scalable method for synthesizing pyrazinylboronic esters is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halopyrazine (typically 2-chloropyrazine or 2-bromopyrazine) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Causality Behind Experimental Choices:

-

Halide Choice: 2-Bromopyrazine is often more reactive than 2-chloropyrazine in the initial oxidative addition step, but the latter is more cost-effective for large-scale synthesis.

-

Catalyst System: A palladium source (e.g., Pd(dppf)Cl₂) and a suitable ligand (dppf is often sufficient) are crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base, such as potassium acetate (KOAc), is required. Its role is to activate the diboron reagent, facilitating the transmetalation step.

The mechanism proceeds through a well-established catalytic cycle:

Caption: Simplified mechanism for Iridium-catalyzed C-H borylation.

Deprotection: From Stable Ester to Active Boronic Acid

The final step in the formation of this compound is the hydrolysis of its pinacol ester. This step is often the most critical and is frequently performed in situ just prior to the subsequent reaction (e.g., Suzuki coupling).

Common Deprotection Protocols:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) can cleave the pinacol ester. However, this method can be harsh and may not be suitable for substrates with acid-labile functional groups. [6]2. Transesterification with Diethanolamine: A milder, two-step method involves reacting the pinacol ester with diethanolamine to form a more labile boronate complex, which is then easily hydrolyzed under mild acidic conditions. [5][7]3. Oxidative Cleavage: Using an oxidant like sodium periodate (NaIO₄) can cleave the pinacol byproduct, driving the hydrolysis equilibrium forward. [5]

Understanding the Instability of this compound

The instability of this compound, particularly when compared to many arylboronic acids, is a defining characteristic. This instability stems from several competing degradation pathways.

Primary Degradation Pathways

-

Protodeboronation: This is the most significant degradation pathway for many heteroaryl boronic acids. [3]It involves the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of pyrazine and boric acid. This process is often accelerated by heat, aqueous bases, and the presence of transition metal catalysts. [8][9]The mechanism is pH-dependent, with different pathways dominating under acidic, neutral, or basic conditions. [8]For 2-heterocyclic systems like pyrazine, the proximity of the nitrogen lone pair can influence the electronic character of the C-B bond, making it more susceptible to cleavage.

-

Oxidation: The electron-deficient boron atom is susceptible to attack by oxidizing agents, including atmospheric oxygen. [10][11]This leads to oxidative deboronation, converting the boronic acid into 2-hydroxypyrazine (a pyrazinol) and boric acid. [11]At physiological pH, this oxidation can occur at rates comparable to that of thiols, posing a significant challenge for biological applications. [12]

-

Trimerization (Boroxine Formation): In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form stable, six-membered cyclic trimers called boroxines. [3]While this is a reversible process upon addition of water, the formation of boroxines can complicate reaction stoichiometry and lead to irreproducible results if not properly accounted for.

Caption: Major degradation pathways for this compound.

Factors Influencing Stability

The stability of a boronic acid is not an intrinsic constant but is highly dependent on its chemical environment and structure.

| Factor | Effect on Stability | Mechanistic Rationale |

| Protection as Boronate Ester | Dramatically Increases | Steric bulk from the diol (e.g., pinacol) physically shields the boron center from attack by water, oxidants, or catalysts. [4][10]This is the most effective stabilization strategy. |

| Electron-Withdrawing Groups | Generally Increases Oxidative Stability | Groups that diminish electron density on the boron atom can slow the rate-limiting step in the oxidation mechanism. [11][12][13][14] |

| Aqueous Base | Decreases Stability (Protodeboronation) | Base promotes the formation of the tetrahedral boronate anion (B(OH)₃⁻), which can accelerate certain protodeboronation pathways. [8][9] |

| Elevated Temperature | Decreases Stability | Provides the activation energy for all major degradation pathways, especially protodeboronation. [3] |

| Presence of Palladium Catalysts | Decreases Stability | The palladium catalyst used in Suzuki couplings can also catalyze the unwanted protodeboronation side reaction. [3] |

| Anhydrous Conditions | Increases Stability (vs. Hydrolysis/Protodeboronation) | Prevents hydrolysis and protodeboronation but can promote the formation of boroxine trimers. [3] |

Validated Experimental Protocols

Adherence to validated protocols is essential for success when working with pyrazinylboronic acid derivatives.

Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

This protocol describes a typical Miyaura borylation reaction.

Materials:

-

2-Chloropyrazine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyrazine (1.0 equiv), B₂pin₂ (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester as a solid.

Protocol: In Situ Deprotection and Use in Suzuki-Miyaura Coupling

This workflow demonstrates the use of the stable pinacol ester in a subsequent cross-coupling reaction.

Caption: Workflow for in situ deprotection and Suzuki coupling.

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 equiv), the desired aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and an organic solvent (e.g., DME or Toluene).

-

Deprotection and Coupling: Add an aqueous solution of a base (e.g., 2M K₂CO₃). The presence of water and base facilitates the in situ hydrolysis of the pinacol ester to the active this compound.

-

Reaction: Heat the biphasic mixture to reflux with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction, separate the organic layer, extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Conclusion and Best Practices

This compound is a powerful but delicate synthetic tool. Its successful application hinges on a clear understanding of its formation mechanisms and inherent instability. By leveraging its stable pinacol ester precursor, chemists can effectively store, handle, and deploy this valuable reagent. The key to success is to minimize the lifetime of the free boronic acid, typically by generating it in situ under the conditions of the desired subsequent reaction. By following the mechanistic principles and validated protocols outlined in this guide, researchers can confidently and reproducibly incorporate the pyrazine moiety into a new generation of pharmaceuticals and advanced materials.

Key Takeaways:

-

Synthesize and Store as the Pinacol Ester: Never attempt to synthesize and store the free this compound for extended periods.

-

Use Inert Atmospheres: When handling the pinacol ester and setting up reactions, use inert gas to minimize oxidative degradation.

-

Favor In Situ Deprotection: The most reliable method for using pyrazinylboronic acid is to generate it from its pinacol ester within the reaction mixture of the intended coupling.

-

Mindful Reaction Conditions: Be aware that the conditions required for Suzuki coupling (heat, base, Pd catalyst) are also conditions that can promote protodeboronation. Careful optimization of reaction time and temperature is crucial.

References

-